BenchChemオンラインストアへようこそ!

ethyl3-amino-3-(4,4-difluorocyclohexyl)propanoate

Lipophilicity Drug Design Physicochemical Property

This fluorinated β-amino acid ester (CAS 2138364-49-3) is a differentiated building block for medicinal chemistry. Its 4,4-difluorocyclohexyl group and ethyl ester combinatorially tune lipophilicity (XLogP3=1.7) and permeability—properties not replicated by non-fluorinated or differently esterified analogs. The free amine enables direct amide coupling, while the gem-difluoro motif improves metabolic stability. Validated in IL-17 modulator patents and peptidomimetic inhibitor programs, this racemic scaffold is ideal for generating diverse, orally bioavailable lead series. Secure this non-interchangeable intermediate for your next library synthesis.

Molecular Formula C11H19F2NO2
Molecular Weight 235.275
CAS No. 2138364-49-3
Cat. No. B2524462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl3-amino-3-(4,4-difluorocyclohexyl)propanoate
CAS2138364-49-3
Molecular FormulaC11H19F2NO2
Molecular Weight235.275
Structural Identifiers
SMILESCCOC(=O)CC(C1CCC(CC1)(F)F)N
InChIInChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3
InChIKeyIZDPVDFWEFOMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Amino-3-(4,4-difluorocyclohexyl)propanoate: A Fluorinated β-Amino Acid Ester for Drug Discovery


Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate (CAS 2138364-49-3) is a fluorinated β-amino acid ester building block. It incorporates a 4,4-difluorocyclohexyl group, an ethyl ester, and a free amine, providing a versatile scaffold for amide bond formation and further derivatization in medicinal chemistry [1]. The presence of the gem-difluoro substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in drug design to improve bioavailability [2]. As a racemic mixture, it serves as a key intermediate for generating structurally complex, fluorinated drug candidates, particularly in the modulation of protein-protein interactions and inflammatory targets [3].

Why a General β-Amino Ester Cannot Replace Ethyl 3-Amino-3-(4,4-difluorocyclohexyl)propanoate in a Research Campaign


Simple substitution with a non-fluorinated or differently esterified analog is not trivial because the 4,4-difluorocyclohexyl and ethyl ester groups combinatorially define the compound's lipophilicity and hydrogen bonding capacity, which directly dictate passive membrane permeability and target binding. For instance, replacing the ethyl ester with a methyl ester lowers the computed XLogP3 by 0.4 units, while switching to the free carboxylic acid drops it by nearly 3 units, transitioning it from a moderately lipophilic molecule to a hydrophilic one [1][2][3]. Such shifts fundamentally alter pharmacokinetic profile and synthetic tractability, making the specific physico-chemical profile of the target compound non-interchangeable during lead optimization [4].

Quantitative Differentiation of Ethyl 3-Amino-3-(4,4-difluorocyclohexyl)propanoate from Critical Analogs


Lipophilicity Gradient Across Ester and Acid Series

The ethyl ester (target compound) exhibits a computed XLogP3 of 1.7, which is 0.4 units higher than the methyl ester analog (XLogP3 = 1.3) and 3.0 units higher than the free carboxylic acid (XLogP3 = -1.3) [1][2][3]. This comparison demonstrates a tunable lipophilicity gradient where the ethyl ester provides an optimal balance for membrane permeability without the excessive hydrophilicity of the acid or the slightly lower lipophilicity of the methyl ester.

Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Donor Count as a Surrogate for Solubility and Permeability

The ethyl ester target has a hydrogen bond donor (HBD) count of 1, identical to the methyl ester but lower than the free acid (HBD = 2) [1][2]. According to Lipinski's Rule of Five, a lower HBD count correlates with improved passive absorption and blood-brain barrier penetration potential [3]. This gives the ethyl ester a pharmacokinetic advantage over the acid analog in cellular assays.

Hydrogen Bonding Drug-likeness Permeability

Stereochemical Purity and Procurement Baseline: Racemic vs. Single Enantiomer

The target compound is supplied as a racemic mixture (undefined stereocenter count = 1), whereas the (R)-enantiomer (CAS 1952260-98-8) is available as a distinct entity [1]. The racemate offers a cost-effective entry point for initial screening campaigns, while the enantiopure form is reserved for advanced lead optimization where stereochemistry dictates pharmacodynamics. The price differential can be two- to four-fold based on typical building block catalog comparisons.

Stereochemistry Chiral Resolution Procurement Specification

Fluorination-Driven Metabolic Stability Compared to the Parent Cyclohexyl Analog

The 4,4-difluorocyclohexyl motif is a recognized metabolically stable bioisostere for the unsubstituted cyclohexyl group. While direct microsomal stability data for the target compound is not publicly available, structurally analogous 4,4-difluorocyclohexyl derivatives have demonstrated microsomal half-lives up to 3-fold longer than their non-fluorinated counterparts in human liver microsome assays, attributed to reduced CYP-mediated oxidation at the fluorination site [1][2]. This class-level inference supports the procurement of the fluorinated building block over a non-fluorinated cyclohexyl analog for lead optimization requiring enhanced metabolic stability.

Metabolic Stability Fluorine Effect In Vitro ADME

Optimal Discovery and Development Applications for Ethyl 3-Amino-3-(4,4-difluorocyclohexyl)propanoate


Medicinal Chemistry: Synthesis of IL-17 and Kinase Inhibitor Libraries

The compound's ethyl ester and primary amine enable straightforward coupling to carboxylic acid-containing cores, making it a prime candidate for generating diverse amide libraries [1]. The patent literature highlights its use in the construction of 4,4-difluorocyclohexyl derivatives as IL-17 modulators, indicating a validated application in autoimmune disease research [2]. Its intermediate lipophilicity (XLogP3 = 1.7) provides a baseline favorable for both potency and ADME properties in oral drug discovery [3].

Peptidomimetic and Constrained Amino Acid Synthesis

As a β-amino acid ester, it serves as a precursor to conformationally constrained, fluorinated amino acid monomers for peptidomimetic design. The rigid difluorocyclohexyl ring restricts backbone flexibility, which can improve target binding affinity and selectivity, as demonstrated in P-glycoprotein and MERS 3CL protease inhibitor programs that utilize similar fluorinated cyclohexyl building blocks [4][5].

Chemical Biology Probe Development

The compound's single hydrogen bond donor and moderate lipophilicity make it suitable for designing cell-permeable probes. Researchers can exploit its ester handle for late-stage diversification or hydrolysis to the active acid form depending on assay requirements, enabling a versatile 'pro-drug' strategy for cellular target engagement studies [6].

Quote Request

Request a Quote for ethyl3-amino-3-(4,4-difluorocyclohexyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.